Cas no 1628698-07-6 (2-4-(but-3-en-1-yloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-4-(But-3-en-1-yloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a reactive vinyl ether group. This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures. The presence of the tetramethyl dioxaborolane moiety enhances stability and handling under ambient conditions, while the butenyloxy group offers additional functionalization potential. Its well-defined reactivity profile makes it valuable in pharmaceutical and materials science research, particularly for constructing complex molecular architectures. The compound is typically handled under inert conditions to preserve its integrity. Its balanced reactivity and stability make it a practical choice for controlled C-C bond formation in synthetic applications.
2-4-(but-3-en-1-yloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
1628698-07-6 structure
Product name:2-4-(but-3-en-1-yloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:1628698-07-6
MF:C16H23BO3
MW:274.163025140762
CID:6222944
PubChem ID:79662047

2-4-(but-3-en-1-yloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-4-(but-3-en-1-yloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • EN300-1706280
    • 2-[4-(but-3-en-1-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1628698-07-6
    • 2-(4-(But-3-en-1-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • AKOS018218785
    • Inchi: 1S/C16H23BO3/c1-6-7-12-18-14-10-8-13(9-11-14)17-19-15(2,3)16(4,5)20-17/h6,8-11H,1,7,12H2,2-5H3
    • InChI Key: XSLCIJYYLNMAHH-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=CC=2)OCCC=C)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 274.1740248g/mol
  • Monoisotopic Mass: 274.1740248g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7Ų

2-4-(but-3-en-1-yloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1706280-5.0g
2-[4-(but-3-en-1-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1628698-07-6
5g
$2566.0 2023-06-04
Enamine
EN300-1706280-1g
2-[4-(but-3-en-1-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1628698-07-6
1g
$828.0 2023-09-20
Enamine
EN300-1706280-0.5g
2-[4-(but-3-en-1-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1628698-07-6
0.5g
$795.0 2023-09-20
Enamine
EN300-1706280-2.5g
2-[4-(but-3-en-1-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1628698-07-6
2.5g
$1623.0 2023-09-20
Enamine
EN300-1706280-5g
2-[4-(but-3-en-1-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1628698-07-6
5g
$2401.0 2023-09-20
Enamine
EN300-1706280-10.0g
2-[4-(but-3-en-1-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1628698-07-6
10g
$3807.0 2023-06-04
Enamine
EN300-1706280-10g
2-[4-(but-3-en-1-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1628698-07-6
10g
$3561.0 2023-09-20
Enamine
EN300-1706280-0.25g
2-[4-(but-3-en-1-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1628698-07-6
0.25g
$762.0 2023-09-20
Enamine
EN300-1706280-0.1g
2-[4-(but-3-en-1-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1628698-07-6
0.1g
$729.0 2023-09-20
Enamine
EN300-1706280-1.0g
2-[4-(but-3-en-1-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1628698-07-6
1g
$884.0 2023-06-04

2-4-(but-3-en-1-yloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature

Additional information on 2-4-(but-3-en-1-yloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comprehensive Overview of 2-4-(but-3-en-1-yloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1628698-07-6)

2-4-(but-3-en-1-yloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1628698-07-6) is a specialized boronic ester compound widely recognized for its versatility in organic synthesis and pharmaceutical research. This compound belongs to the class of organoboron reagents, which are pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. Its unique structure, featuring a but-3-en-1-yloxy group and a tetramethyl-dioxaborolane moiety, makes it highly reactive and valuable for constructing complex molecular frameworks.

The growing demand for boron-containing compounds in drug discovery and material science has placed 2-4-(but-3-en-1-yloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at the forefront of research. Scientists and manufacturers are increasingly exploring its applications in targeted drug delivery systems and bioimaging probes, aligning with the trend toward precision medicine. Recent studies highlight its potential in cancer therapeutics, where boron-based agents are investigated for their ability to selectively bind to tumor cells.

From a synthetic perspective, this compound’s CAS No. 1628698-07-6 is often searched alongside terms like "boronic ester synthesis" and "Suzuki coupling reagents", reflecting its niche yet critical role in chemical workflows. Its stability under mild conditions and compatibility with diverse reaction environments make it a preferred choice for researchers optimizing C-C bond formation strategies. Additionally, its butenyloxy side chain offers opportunities for further functionalization, enabling the creation of customized derivatives for specific applications.

Environmental and sustainability considerations are also driving interest in 2-4-(but-3-en-1-yloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. As industries shift toward green chemistry, this compound’s efficiency in catalytic cycles reduces waste and energy consumption. Questions like "How to handle boronic esters safely?" or "Are boron compounds biodegradable?" frequently appear in forums, underscoring the need for clear guidelines on its use and disposal.

In summary, 2-4-(but-3-en-1-yloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1628698-07-6) exemplifies innovation in organoboron chemistry. Its multifaceted applications—from drug development to sustainable synthesis—make it a subject of ongoing exploration. For researchers seeking reliable boron-based building blocks, this compound remains a key candidate, bridging gaps between laboratory-scale experiments and industrial-scale production.

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